

Reactivity profile of (3-Bromo-2-chlorophenyl)boronic acid

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Compound of Interest

Compound Name: (3-Bromo-2-chlorophenyl)boronic acid

Cat. No.: B1521912

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An In-depth Technical Guide to the Reactivity Profile of **(3-Bromo-2-chlorophenyl)boronic acid**

Foreword: Unlocking Synthetic Versatility

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.^[1] Among these, **(3-Bromo-2-chlorophenyl)boronic acid** presents a particularly interesting case. Its dihalogenated structure offers a platform for sequential and site-selective functionalization, enabling the synthesis of intricately substituted biaryl scaffolds. This guide provides a comprehensive exploration of its reactivity, focusing on the underlying principles that govern its synthetic utility and offering practical insights for researchers in the field.

Structural and Physicochemical Profile

(3-Bromo-2-chlorophenyl)boronic acid is a crystalline solid at room temperature. Its unique reactivity stems from the interplay of the boronic acid moiety and the two distinct halogen substituents on the phenyl ring.

Table 1: Physicochemical Properties of **(3-Bromo-2-chlorophenyl)boronic acid**

Property	Value	Source
CAS Number	352535-98-9	[2]
Molecular Formula	C ₆ H ₅ BBrClO ₂	[2]
Molecular Weight	235.27 g/mol	[2]
SMILES	B(C1=C(C(=CC=C1)Br)Cl)(O)O	[2]
Appearance	White to off-white crystalline powder	General Knowledge
pKa	~8-9 (estimated for arylboronic acids)	[3]

The ortho-chloro and meta-bromo substituents create a specific electronic and steric environment around the boronic acid group, which significantly influences its reactivity in cross-coupling reactions.

Core Reactivity: The Suzuki-Miyaura Coupling

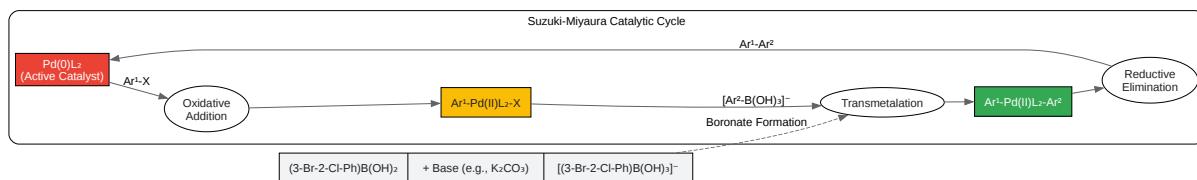
The Suzuki-Miyaura reaction is the cornerstone of applications for **(3-Bromo-2-chlorophenyl)boronic acid**, enabling the formation of carbon-carbon bonds.[\[4\]](#) This palladium-catalyzed reaction couples the arylboronic acid with an organic halide or triflate.[\[5\]](#)

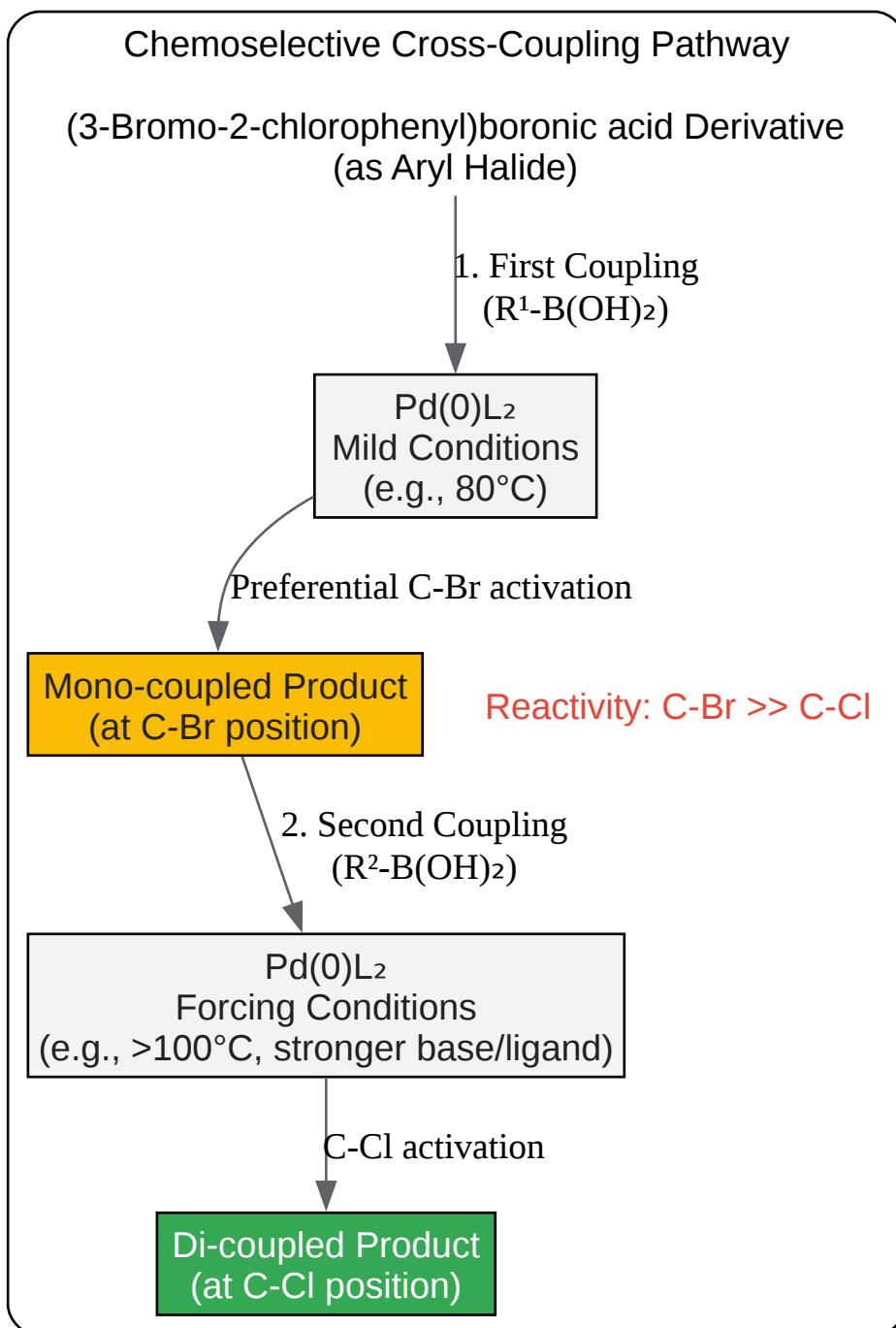
Mechanistic Overview

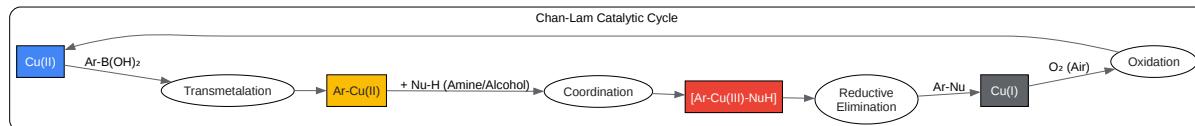
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[\[6\]](#)[\[7\]](#) The process begins with a Pd(0) catalyst, which is often generated *in situ* from a Pd(II) precatalyst.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[\[7\]](#)
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[\[8\]](#)[\[9\]](#)

- Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]







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